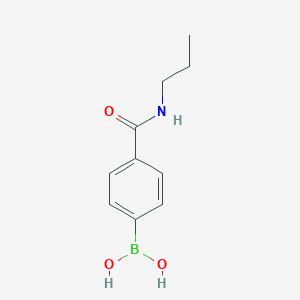

4-(N-Propylaminocarbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(propylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h3-6,14-15H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJCBWYHJKWCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378560 | |

| Record name | [4-(Propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171922-46-6 | |

| Record name | [4-(Propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(N-Propylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(N-Propylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. This compound, also known by its CAS Number 171922-46-6, is particularly valuable in the development of pharmaceuticals, including protease inhibitors, and as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[1][2] This document outlines a plausible synthetic protocol, drawing from established methods for the preparation of analogous arylboronic acids.

Compound Data

| Property | Value |

| IUPAC Name | (4-(propylcarbamoyl)phenyl)boronic acid |

| CAS Number | 171922-46-6 |

| Molecular Formula | C₁₀H₁₄BNO₃ |

| Molecular Weight | 207.03 g/mol |

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence starting from 4-bromobenzoic acid. This proposed pathway involves the protection of the carboxylic acid, amidation, and a final boronation step.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for similar substrates and provide a detailed methodology for the synthesis of the target compound.

Step 1: Synthesis of 4-Bromo-N-propylbenzamide

This initial step involves the conversion of 4-bromobenzoic acid to its corresponding acid chloride, followed by amidation with n-propylamine.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 4-Bromobenzoic Acid | 201.02 |

| Thionyl Chloride (SOCl₂) | 118.97 |

| n-Propylamine | 59.11 |

| Triethylamine (TEA) | 101.19 |

| Dichloromethane (DCM) | 84.93 |

Procedure:

-

To a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), slowly add thionyl chloride (1.2 eq) at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-bromobenzoyl chloride.

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, prepare a solution of n-propylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Slowly add the amine solution to the acid chloride solution at 0 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-bromo-N-propylbenzamide.

Step 2: Synthesis of this compound

The final step involves a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis to yield the desired boronic acid. This method is a common and effective way to introduce a boronic acid moiety onto an aromatic ring.[3]

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 4-Bromo-N-propylbenzamide | 242.11 |

| n-Butyllithium (n-BuLi) | 64.06 |

| Triisopropyl borate (B(OiPr)₃) | 188.08 |

| Tetrahydrofuran (THF), anhydrous | 72.11 |

| Hydrochloric Acid (HCl), 1 M | 36.46 |

Procedure:

-

Dissolve 4-bromo-N-propylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to obtain this compound.

Applications in Drug Discovery

Phenylboronic acids are crucial reagents in modern drug discovery, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[4][5][6] this compound serves as a versatile building block for introducing a substituted phenyl moiety into complex molecules.

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

The boronic acid functional group can also engage in reversible covalent interactions with diols, a property exploited in the design of sensors and drug delivery systems.[7] Its application as an intermediate for protease inhibitors highlights its significance in developing novel therapeutics.[2]

References

- 1. (4-(Isopropylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]

- 2. (4-(Propylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

4-(N-Propylaminocarbonyl)phenylboronic acid CAS number 171922-46-6

An In-Depth Technical Guide to 4-(N-Propylaminocarbonyl)phenylboronic acid

CAS Number: 171922-46-6

This document provides a comprehensive technical overview of this compound, a key organic building block for researchers, scientists, and professionals in drug development. It covers physicochemical properties, detailed experimental protocols for its synthesis and application, and logical workflows.

Physicochemical and Structural Data

This compound is a derivative of phenylboronic acid, featuring an N-propyl amide functional group at the para position. This structure makes it a valuable reagent for introducing a 4-(N-propylcarbamoyl)phenyl moiety into more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 171922-46-6 | [1] |

| Molecular Formula | C₁₀H₁₄BNO₃ | [1] |

| Molecular Weight | 207.04 g/mol | [1] |

| IUPAC Name | (4-(propylcarbamoyl)phenyl)boronic acid | [1] |

| Canonical SMILES | CCCNC(=O)C1=CC=C(B(O)O)C=C1 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | No experimental data found. A similar compound, 4-(Cyclopropylaminocarbonyl)phenylboronic acid, has a melting point of 202-206°C.[2] | |

| Solubility | Expected to be soluble in polar organic solvents like THF, DMF, and alcohols, and poorly soluble in nonpolar solvents like hexanes.[3] |

Synthesis Pathway

The most direct synthetic route to this compound is the amidation of 4-carboxyphenylboronic acid with n-propylamine. This reaction typically requires a coupling agent to activate the carboxylic acid or catalysis under dehydrating conditions.

References

An In-depth Technical Guide to 4-(N-Propylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Propylaminocarbonyl)phenylboronic acid is a synthetic organic compound belonging to the versatile class of phenylboronic acids. These molecules are characterized by a phenyl ring substituted with a boronic acid functional group (-B(OH)₂). The presence of the N-propylaminocarbonyl group at the para position of the phenyl ring imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Molecular Structure and Properties

The molecular structure of this compound consists of a central benzene ring with a boronic acid group and an N-propyl amide group attached at positions 1 and 4, respectively.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | (4-(Propylcarbamoyl)phenyl)boronic acid | AChemBlock[1] |

| CAS Number | 171922-46-6 | AChemBlock[1] |

| Molecular Formula | C₁₀H₁₄BNO₃ | AChemBlock[1] |

| Molecular Weight | 207.04 g/mol | AChemBlock[1] |

| SMILES | CCCNC(=O)C1=CC=C(B(O)O)C=C1 | AChemBlock[1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water (predicted) | General knowledge |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

-

Activation of Carboxylic Acid: 4-Carboxyphenylboronic acid (1 equivalent) is dissolved in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂). A coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), (1.1-1.5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) are added to the solution. The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amidation: Propylamine (1.1-1.2 equivalents) is added to the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-16 hours). Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with an acidic aqueous solution (e.g., 1 M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

Spectroscopic and Analytical Data (Predicted)

No specific experimental spectra for this compound were found in the available literature. The following data are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | br s | 2H | B(OH )₂ |

| ~7.9 | d | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.8 | d | 2H | Ar-H (ortho to -C(O)NH-) |

| ~6.5 | t | 1H | NH |

| ~3.3 | q | 2H | -NH-CH₂ -CH₂-CH₃ |

| ~1.6 | sextet | 2H | -NH-CH₂-CH₂ -CH₃ |

| ~0.9 | t | 3H | -NH-CH₂-CH₂-CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C =O |

| ~138 | Ar-C -C(O)NH- |

| ~135 | Ar-C H (ortho to -B(OH)₂) |

| ~130 (broad) | Ar-C -B(OH)₂ |

| ~127 | Ar-C H (ortho to -C(O)NH-) |

| ~42 | -NH-C H₂-CH₂-CH₃ |

| ~23 | -NH-CH₂-C H₂-CH₃ |

| ~11 | -NH-CH₂-CH₂-C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad, Strong | O-H stretch (boronic acid, H-bonded) |

| ~3250 | Medium | N-H stretch (amide) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2960, 2870 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1560 | Medium | N-H bend (Amide II) |

| ~1350 | Strong | B-O stretch |

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to [M+H]⁺ at m/z 208.1 and/or [M-H]⁻ at m/z 206.1. Dehydration products are also commonly observed for boronic acids.

Applications in Research and Drug Development

Phenylboronic acids are a cornerstone in modern organic synthesis and medicinal chemistry, primarily due to the versatile reactivity of the boronic acid moiety.

Suzuki-Miyaura Cross-Coupling Reactions

This compound can serve as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures. This is a fundamental transformation in the synthesis of numerous pharmaceutical agents and complex organic molecules.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Enzyme Inhibition

The boronic acid group is a known pharmacophore that can act as a transition-state analog inhibitor of serine proteases. The boron atom can form a reversible covalent bond with the hydroxyl group of the active site serine residue. Consequently, this compound and its derivatives are of interest as potential enzyme inhibitors in various therapeutic areas.

Biosensors

Phenylboronic acids are well-known for their ability to form reversible covalent complexes with diols. This property is extensively utilized in the development of sensors for saccharides, including glucose. The N-propylaminocarbonyl group can be further functionalized to immobilize the molecule onto a sensor surface or to tune its binding affinity and selectivity.

Caption: Reversible binding of a boronic acid to a diol.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic chemistry, drug discovery, and sensor technology. While specific experimental data for this compound is sparse in the public domain, its structural features suggest a wide range of applications based on the well-established chemistry of phenylboronic acids. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide on the Solubility of 4-(N-Propylaminocarbonyl)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(N-Propylaminocarbonyl)phenylboronic acid. While specific quantitative solubility data for this compound is not extensively available in public literature, this document offers valuable insights by presenting solubility data for the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, it details established experimental protocols for determining solubility and provides a visualization of a key synthetic application, the Suzuki-Miyaura coupling reaction.

General Solubility Characteristics of Phenylboronic Acids

Phenylboronic acids are generally soluble in most polar organic solvents and exhibit poor solubility in nonpolar solvents like hexanes and carbon tetrachloride. The solubility of substituted phenylboronic acids is influenced by the nature of the substituent. For instance, the introduction of an isobutoxy group generally increases solubility in many organic solvents compared to the parent phenylboronic acid.[1] Esterification of phenylboronic acids, such as forming pinacol esters, also tends to enhance their solubility in organic solvents.[2][3]

Solubility Data for Phenylboronic Acid (Proxy Data)

The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various organic solvents. This data can serve as a foundational reference for estimating the solubility of this compound. Phenylboronic acid generally shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3]

| Organic Solvent | Qualitative Solubility | Quantitative Solubility (Mole Fraction, x₁) at a specific temperature |

| Acetone | High[2][3] | Data not readily available in provided results |

| Chloroform | Moderate[2][3] | Data not readily available in provided results |

| Dipropyl Ether | High[2][3] | Data not readily available in provided results |

| 3-Pentanone | High[2][3] | Data not readily available in provided results |

| Methylcyclohexane | Very Low[2][3] | Data not readily available in provided results |

| Diethyl Ether | Soluble[4] | Data not readily available in provided results |

| Ethanol | Soluble[4] | Data not readily available in provided results |

| Water | 10 g/L (20 °C)[4] | ~1.9 g/100g H₂O at 20°C[5] |

Experimental Protocol for Solubility Determination

A robust and widely used technique for determining the solubility of boronic acids in organic solvents is the dynamic method. This method involves visually or instrumentally detecting the temperature at which a solid solute completely dissolves in a solvent at a known concentration. The following protocol is adapted from methodologies described for phenylboronic acid and its derivatives.[1][2][6]

3.1. Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Jacketed glass vessel or sealed vials

-

Magnetic stirrer and stir bars

-

Programmable circulating thermostat bath (precision ±0.1 °C)

-

Calibrated thermometer or temperature probe (precision ±0.1 °C)

-

Luminance probe, turbidimeter, or laser-based light scattering detector

3.2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into the jacketed glass vessel to achieve a known mole fraction.

-

Heating and Stirring: Place the vessel in the thermostat bath and commence stirring at a constant, vigorous rate to ensure a homogenous mixture.

-

Controlled Heating: Slowly increase the temperature of the thermostat bath at a controlled rate, typically between 0.1 and 0.5 °C per minute, to prevent overshooting the dissolution point.

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.

-

Data Recording: Record the temperature at which complete dissolution occurs.

-

Data Analysis: Repeat the measurement for several different compositions of the solute and solvent to construct a solubility curve, plotting solubility (mole fraction) as a function of temperature.

Below is a graphical representation of the experimental workflow for solubility determination.

Application in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction

Phenylboronic acids are fundamental reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[7] Understanding the solubility of this compound is critical for optimizing reaction conditions, such as solvent choice and concentration, to ensure efficient reaction kinetics and product yield.

The following diagram illustrates a generalized Suzuki-Miyaura coupling reaction pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 4-(N-Propylaminocarbonyl)phenylboronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(N-Propylaminocarbonyl)phenylboronic acid. Due to the limited availability of stability data specific to this compound, this guide draws upon established principles and experimental data for arylboronic acids as a class of molecules. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to handle, store, and assess the stability of this compound effectively.

Core Concepts in Arylboronic Acid Stability

Arylboronic acids are generally stable, non-toxic compounds that are widely used as synthetic intermediates in organic chemistry.[1] However, their stability can be influenced by several factors, primarily moisture and oxidative conditions. The two main degradation pathways for arylboronic acids are protodeboronation and oxidation.

Protodeboronation: This is a common degradation pathway for arylboronic acids in aqueous environments. The carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often pH-dependent.

Oxidation: Arylboronic acids can be susceptible to oxidation, which can lead to the formation of various byproducts. The rate of oxidation can be influenced by the presence of oxidizing agents, light, and elevated temperatures.

The substituents on the phenyl ring can significantly impact the stability of the boronic acid moiety. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, which may affect its reactivity and stability.

Recommended Storage and Handling

Based on the general properties of arylboronic acids, the following storage and handling procedures are recommended for this compound to ensure its integrity:

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Low temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis. |

| Moisture | Keep in a tightly sealed container in a dry place. | Arylboronic acids are often moisture-sensitive, and exposure to water can lead to hydrolysis and protodeboronation. |

| Light | Protect from light. | Light can provide the energy to initiate or accelerate degradation reactions, particularly oxidation. |

Handling: When handling the compound, it is advisable to work in a controlled environment with low humidity. Use of a glove box or a dry box is recommended for weighing and transferring the material. Ensure that all glassware and utensils are thoroughly dried before use.

General Degradation Pathways of Arylboronic Acids

The following diagram illustrates the primary degradation pathways common to arylboronic acids, which are likely applicable to this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is a critical component in assessing the intrinsic stability of a drug substance.[2][3][4][5] The following protocols are generalized for arylboronic acids and can be adapted to evaluate the stability of this compound.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with UV/PDA detector

-

LC-MS system for peak identification

-

NMR spectrometer

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Keep the solutions at room temperature for a specified period.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂. Keep the solutions at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C) for a specified period. Also, heat a solution of the compound.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At each time point, withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating the parent compound from its degradation products.

| Parameter | Recommended Condition |

| Column | C18 column with low silanol activity (e.g., XBridge™ BEH C18, XSelect™ HSS T3)[6][7] |

| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A suitable gradient to ensure separation of all peaks. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 254 nm) or PDA detection |

| Injection Volume | 10 µL |

| Diluent | Aprotic solvent such as acetonitrile to minimize on-column hydrolysis. |

Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Characterization of Degradation Products

-

LC-MS: Use a liquid chromatography-mass spectrometry (LC-MS) system to obtain the mass of the degradation products, which aids in their identification.

-

NMR Spectroscopy: Isolate the major degradation products using preparative HPLC and characterize their structure using ¹H NMR, ¹³C NMR, and ¹¹B NMR spectroscopy. ¹¹B NMR is particularly useful for observing changes at the boron center.[8][9][10][11][12]

Workflow for Stability Assessment

The following diagram outlines a systematic workflow for assessing the stability of this compound.

References

- 1. Surestep Original safety flooring | Forbo Flooring Systems [forbo.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. scispace.com [scispace.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. waters.com [waters.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]

- 10. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00232A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]

An In-depth Technical Guide on the Core Mechanism of Action of 4-(N-Propylaminocarbonyl)phenylboronic acid

Introduction

4-(N-Propylaminocarbonyl)phenylboronic acid belongs to the versatile class of phenylboronic acids, which have garnered significant interest in medicinal chemistry and drug development. The core of their biological activity lies in the unique properties of the boronic acid moiety (-B(OH)₂), a Lewis acid capable of forming reversible covalent bonds with nucleophiles, particularly diols. This reactivity underpins their diverse mechanisms of action, ranging from enzyme inhibition to targeted interactions with cell surface glycans. This technical guide will delve into the primary putative mechanisms of action for this compound, drawing parallels from its close structural analogs and the broader family of phenylboronic acid derivatives.

Core Putative Mechanisms of Action

Based on the extensive research on phenylboronic acids, the primary mechanisms of action for this compound are predicted to be:

-

Enzyme Inhibition, particularly of Serine β-Lactamases: The boronic acid acts as a transition-state analog inhibitor.

-

Anticancer Activity through Sialic Acid Targeting: The phenylboronic acid moiety can selectively bind to sialic acids overexpressed on cancer cell surfaces.

-

Anticancer Activity via Proteasome Inhibition: While more complex boronic acids are known for this, it remains a potential mechanism.

Mechanism as a Serine β-Lactamase Inhibitor

Phenylboronic acids are well-documented as potent inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2][3] The mechanism involves the boronic acid mimicking the tetrahedral transition state of the natural substrate (the β-lactam ring) hydrolysis.

The boronic acid group forms a reversible covalent adduct with the catalytic serine residue (Ser64 in many Class C β-lactamases) in the enzyme's active site.[1] This interaction effectively blocks the enzyme's activity, thereby restoring the efficacy of co-administered β-lactam antibiotics. The N-propylaminocarbonyl substituent at the para-position of the phenyl ring can further influence the binding affinity and selectivity through interactions with other residues in the active site.[1]

Signaling Pathway: Inhibition of β-Lactamase

Caption: Covalent inhibition of serine β-lactamase by a phenylboronic acid derivative.

Representative Quantitative Data: Inhibition of AmpC β-Lactamase

The following table summarizes representative inhibition data for various phenylboronic acid derivatives against AmpC β-lactamase, a Class C enzyme. This data illustrates the potency of this class of compounds.

| Compound | Substituent on Phenyl Ring | Kᵢ (nM) | Reference |

| Lead Compound Analog | 3-aminosulfonyl | 83 | [1] |

| Carboxy-analog 1 | 3-aminosulfonyl, 4-carboxy | 26 | [1] |

| Carboxy-analog 2 | 3-(methylsulfonyl)amino, 4-carboxy | 19 | [1] |

Experimental Protocol: Enzyme Inhibition Assay

Objective: To determine the inhibitory constant (Kᵢ) of this compound against a serine β-lactamase.

Materials:

-

Purified serine β-lactamase (e.g., AmpC)

-

This compound

-

Chromogenic β-lactam substrate (e.g., nitrocefin)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.

-

Add varying concentrations of the inhibitor to the wells and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for enzyme-inhibitor binding to reach equilibrium.

-

Initiate the enzymatic reaction by adding the nitrocefin substrate to each well.

-

Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm over time using the microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction velocities against the inhibitor concentrations.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.

Mechanism as a Sialic Acid-Targeting Anticancer Agent

A prominent mechanism of action for phenylboronic acids in oncology is their ability to selectively bind to sialic acids.[4][5][6] Sialic acids are terminal monosaccharides on the glycans of glycoproteins and glycolipids that are often overexpressed on the surface of cancer cells compared to healthy cells. This overexpression is associated with tumor progression, metastasis, and drug resistance.

This compound can form reversible boronate esters with the diol groups of sialic acids.[4] This targeted binding can lead to several anticancer effects:

-

Direct Cytotoxicity: The compound itself may possess intrinsic anticancer properties that are concentrated at the tumor cell surface.

-

Inhibition of Cell Adhesion and Migration: By binding to sialic acids, the compound can interfere with cell-cell and cell-extracellular matrix interactions that are crucial for metastasis.

-

Targeted Drug Delivery: The phenylboronic acid moiety can be used as a targeting ligand to deliver cytotoxic payloads specifically to cancer cells.

Signaling Pathway: Targeting Sialic Acid on Cancer Cells

Caption: Targeting of cancer cells via sialic acid binding by a phenylboronic acid.

Experimental Workflow: Assessing Anticancer Activity

Caption: Experimental workflow for evaluating the in vitro anticancer effects.

Experimental Protocol: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include untreated control wells.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Conclusion

While specific experimental data for this compound is not yet available, its structural features strongly suggest that it will share key mechanisms of action with other well-studied phenylboronic acid derivatives. Its potential as a serine β-lactamase inhibitor and a sialic acid-targeting anticancer agent are the most probable and promising avenues for its biological activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to initiate investigations into the specific properties of this compound. Further studies are warranted to elucidate its precise biological profile and therapeutic potential.

References

- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The inhibition of class C beta-lactamases by boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

4-(N-Propylaminocarbonyl)phenylboronic Acid: A Technical Overview for Drug Development Professionals

Disclaimer: As of December 2025, publicly accessible scientific literature and databases lack specific experimental data for 4-(N-Propylaminocarbonyl)phenylboronic acid. The following information is a technical guide constructed from the established knowledge of closely related phenylboronic acid derivatives and serves as an illustrative framework for researchers and drug development professionals interested in this compound class.

Introduction

Phenylboronic acids (PBAs) and their derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols has positioned them as valuable pharmacophores for targeting glycoproteins and as inhibitors of various enzymes. This guide provides a comprehensive overview of this compound, a specific derivative, by extrapolating from the known synthesis, biological activities, and experimental evaluation of analogous compounds.

Chemical Properties and Synthesis

This compound belongs to the family of arylboronic acids. The presence of the N-propylaminocarbonyl group at the para position of the phenyl ring can influence its electronic properties, solubility, and interactions with biological targets compared to unsubstituted phenylboronic acid.

Synthesis

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of other 4-substituted phenylboronic acids. A common approach involves the acylation of a protected 4-aminophenylboronic acid derivative.

Illustrative Synthesis Protocol:

A potential synthesis could start from 4-aminophenylboronic acid. The amino group would first be protected, for example, with a tert-butyloxycarbonyl (Boc) group. The protected compound would then be reacted with propionyl chloride or a similar acylating agent. Finally, deprotection of the amino group would yield the desired product.

Alternatively, a patent for the preparation of 4-aminophenylboronic acid derivatives describes a method starting from 4-nitrophenylboronic acid, which is first reduced to 4-aminophenylboronic acid and then undergoes an acylation reaction.[1]

Potential Biological Activities and Applications

Based on the activities of other phenylboronic acid derivatives, this compound could exhibit a range of biological effects, making it a candidate for investigation in several therapeutic areas.

Enzyme Inhibition

Phenylboronic acids are well-documented inhibitors of serine proteases, including β-lactamases and the proteasome.

-

β-Lactamase Inhibition: Many boronic acid derivatives act as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. They function as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The specific substitutions on the phenyl ring can modulate the inhibitory potency and spectrum of activity against different classes of β-lactamases.

-

Proteasome Inhibition: The proteasome is a key target in cancer therapy. Boronic acid-containing drugs, such as bortezomib, are potent proteasome inhibitors. The boronic acid moiety reacts with the N-terminal threonine residue of the proteasome's catalytic subunit, leading to cell cycle arrest and apoptosis in cancer cells.

Targeted Drug Delivery

The ability of phenylboronic acids to bind to sialic acids, which are often overexpressed on the surface of cancer cells, makes them attractive for targeted drug delivery systems.[2] Nanoparticles decorated with phenylboronic acid derivatives can selectively target and deliver therapeutic payloads to tumor sites.

Illustrative Quantitative Data

The following table presents hypothetical quantitative data for this compound against representative enzymes, based on values reported for other phenylboronic acid derivatives. This data is for illustrative purposes only.

| Target Enzyme | Assay Type | Parameter | Hypothetical Value | Reference Compound(s) |

| β-Lactamase (e.g., AmpC) | Enzyme Inhibition | IC50 | 5 µM | Phenylboronic acid derivatives |

| 20S Proteasome | Enzyme Inhibition | Ki | 100 nM | Dipeptide boronic acids |

| β-Lactamase (e.g., KPC-2) | Enzyme Inhibition | Ki | 0.5 µM | Phenylboronic acid derivatives |

Experimental Protocols

β-Lactamase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a phenylboronic acid derivative against a β-lactamase.

Materials:

-

Purified β-lactamase enzyme (e.g., AmpC)

-

Nitrocefin (a chromogenic β-lactam substrate)

-

Phosphate buffer (pH 7.0)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding a solution of nitrocefin to each well.

-

Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

Proteasome inhibitors, including many boronic acid derivatives, can block the degradation of IκBα, an inhibitor of the transcription factor NF-κB. This leads to the suppression of NF-κB signaling, which is often constitutively active in cancer cells and promotes their survival and proliferation.

Caption: Inhibition of the NF-κB signaling pathway by a boronic acid derivative.

Experimental Workflow for Evaluating a Novel Phenylboronic Acid Derivative

The following diagram outlines a typical workflow for the preclinical evaluation of a new phenylboronic acid compound.

Caption: A typical preclinical experimental workflow for a new drug candidate.

Conclusion

While specific data on this compound is not yet available in the public domain, the extensive research on related phenylboronic acid derivatives provides a strong foundation for predicting its potential as a valuable molecule in drug discovery. Its structural features suggest possible applications as an enzyme inhibitor, particularly for β-lactamases and the proteasome, and as a targeting moiety for drug delivery systems. Further experimental investigation is warranted to elucidate the specific biological activities and therapeutic potential of this compound. The illustrative information provided in this guide is intended to serve as a starting point for researchers and drug development professionals interested in exploring the promise of this and similar boronic acid derivatives.

References

Spectroscopic and Synthetic Insights into 4-(N-Propylaminocarbonyl)phenylboronic Acid: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of novel compounds is paramount. This technical guide addresses the available spectroscopic data (NMR, IR, MS) and synthetic pathways for 4-(N-Propylaminocarbonyl)phenylboronic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this guide also provides insights based on closely related analogs to offer a predictive characterization.

While this compound is commercially available, a comprehensive, publicly accessible repository of its experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and detailed synthetic protocols is not readily found in peer-reviewed literature. This guide, therefore, compiles available information on analogous compounds to provide a foundational understanding.

Predicted Spectroscopic Data

Based on the analysis of similar N-substituted (aminocarbonyl)phenylboronic acids and general principles of spectroscopy, the following data can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group's protons (a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen). The aromatic protons should appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The amide proton (N-H) will likely present as a broad singlet or a triplet, and the boronic acid protons (-OH) will also be visible, often as a broad singlet, the position of which can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the three distinct carbons of the propyl group. The aromatic carbons will show four signals, two for the protonated carbons and two for the quaternary carbons (one attached to the boronic acid group and one to the carbonyl group). The carbonyl carbon will appear as a distinct peak in the downfield region. The carbon atom attached to the boron atom (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Propyl-CH₃ | ~0.9 (triplet) | ~11 |

| Propyl-CH₂-CH₃ | ~1.6 (sextet) | ~23 |

| N-CH₂ | ~3.3 (triplet) | ~42 |

| Aromatic C-H (ortho to C=O) | ~7.8 (doublet) | ~128 |

| Aromatic C-H (ortho to B(OH)₂) | ~7.9 (doublet) | ~135 |

| Aromatic C-B | - | ~130 (often weak or unobserved) |

| Aromatic C-C=O | - | ~138 |

| C=O | - | ~167 |

| N-H | Variable (broad singlet/triplet) | - |

| B(OH)₂ | Variable (broad singlet) | - |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A strong, broad band in the region of 3400-2500 cm⁻¹ is expected, corresponding to the O-H stretching of the boronic acid, which is often hydrogen-bonded. The N-H stretching vibration of the secondary amide should appear as a sharp to moderately broad peak around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) will be a strong, sharp absorption around 1640 cm⁻¹. The N-H bending (Amide II band) is expected around 1550 cm⁻¹. Characteristic C-H stretching vibrations for the aromatic and alkyl groups will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The B-O stretching vibrations typically appear in the 1380-1310 cm⁻¹ region.

Table 2: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Boronic acid O-H | Stretching | 3400-2500 | Strong, Broad |

| Amide N-H | Stretching | ~3300 | Medium, Sharp |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Alkyl C-H | Stretching | 3000-2850 | Medium |

| Amide C=O | Stretching (Amide I) | ~1640 | Strong, Sharp |

| Amide N-H | Bending (Amide II) | ~1550 | Medium |

| B-O | Stretching | 1380-1310 | Strong |

Mass Spectrometry (MS)

In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to show a prominent peak for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ in positive ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ might be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Protocols: A Generalized Approach

Synthesis Workflow

The most common route to synthesize such a compound involves the amidation of a carboxylic acid derivative.

Caption: A generalized synthetic workflow for the preparation of this compound.

Protocol:

-

Activation of the Carboxylic Acid: 4-Carboxyphenylboronic acid would first be activated. This can be achieved by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, in situ activation using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like N-hydroxybenzotriazole (HOBt) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide) is a common and milder approach.

-

Amide Bond Formation: The activated carboxylic acid derivative is then reacted with n-propylamine. Typically, the reaction is carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the acid formed during the reaction. The reaction mixture is usually stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified, typically by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization Protocol

Caption: A standard workflow for the spectroscopic characterization of a synthesized organic compound.

Protocols:

-

NMR Spectroscopy: A small sample of the purified product would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD, as boronic acids can exchange protons with CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a solid mixed with potassium bromide (KBr) to form a pellet or directly using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: The exact mass of the compound would be determined using high-resolution mass spectrometry (HRMS) with an ESI source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

Conclusion

While a dedicated publication with comprehensive experimental data for this compound is currently elusive, this technical guide provides a robust, predictive framework for its spectroscopic properties and a logical, well-established protocol for its synthesis and characterization. For researchers and drug development professionals, this information serves as a valuable starting point for working with this compound and designing related molecules. The generation of definitive experimental data through synthesis and characterization remains a key step for future work in this area.

Commercial Availability and Technical Profile of 4-(N-Propylaminocarbonyl)phenylboronic acid: A Guide for Researchers

For Immediate Release

[City, State] – December 24, 2025 – 4-(N-Propylaminocarbonyl)phenylboronic acid, a versatile building block in medicinal chemistry and drug discovery, is commercially available for research and development purposes. This technical guide provides an in-depth overview of its chemical properties, commercial availability, potential synthesis, and applications, targeting researchers, scientists, and drug development professionals.

Compound Overview

This compound, with the CAS number 171922-46-6, is a derivative of phenylboronic acid. The presence of the N-propylaminocarbonyl group at the para position of the phenyl ring imparts specific physicochemical properties that make it an attractive candidate for various applications, including the development of targeted therapies and diagnostic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 171922-46-6 | AChemBlock |

| Molecular Formula | C₁₀H₁₄BNO₃ | AChemBlock |

| Molecular Weight | 207.04 g/mol | AChemBlock |

| IUPAC Name | (4-(propylcarbamoyl)phenyl)boronic acid | AChemBlock |

| Purity | ≥98% | AChemBlock |

Commercial Availability

This compound is available from specialized chemical suppliers. Researchers can procure this compound in various quantities to suit their experimental needs.

Table 2: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Available Quantities |

| AChemBlock | N24150 | 98% | 5g, 25g |

Synthesis and Characterization

A patented method for the preparation of 4-aminophenylboronic acid derivatives provides a foundational experimental protocol.[1] This process typically involves the hydrogenation of 4-nitrophenylboronic acid to yield 4-aminophenylboronic acid, followed by an acylation reaction with a suitable propyl isocyanate or propyl chloroformate.[1]

Experimental Workflow: General Synthesis of 4-(N-Alkylaminocarbonyl)phenylboronic acids

Characterization of the final product would typically involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the propyl group and the substitution pattern on the phenyl ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide and boronic acid functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Potential Applications in Drug Discovery and Research

Phenylboronic acids are a class of compounds with broad applications in medicinal chemistry, primarily due to the unique ability of the boronic acid moiety to form reversible covalent bonds with diols. This property is exploited in the design of sensors and inhibitors for various biological targets.

Enzyme Inhibition

Phenylboronic acid derivatives are known to be effective inhibitors of serine proteases.[2] The boronic acid group can act as a transition-state analog, forming a stable tetrahedral intermediate with the catalytic serine residue in the enzyme's active site.[2] Given this, this compound could be investigated as a potential inhibitor for a range of serine proteases involved in diseases such as cancer and inflammation.

Signaling Pathway: Serine Protease Inhibition by Phenylboronic Acids

Cancer Therapy and Diagnosis

Phenylboronic acids are being explored for their potential in targeted cancer therapy.[3][4] This is due to their ability to selectively bind to sialic acid residues that are often overexpressed on the surface of cancer cells.[3][4] The N-propylaminocarbonyl group could be modified to attach imaging agents or cytotoxic drugs, enabling targeted delivery to tumor sites.

Conclusion

This compound is a commercially available compound with significant potential in drug discovery and development. Its utility as a building block for enzyme inhibitors and targeted therapeutic agents warrants further investigation by the scientific community. The availability of this compound from commercial suppliers facilitates its exploration in various research endeavors.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or professional advice. All laboratory work should be conducted by trained professionals in accordance with safety guidelines.

References

- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of 4-(N-Propylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(N-Propylaminocarbonyl)phenylboronic acid, a versatile reagent in organic synthesis, particularly in the formation of biaryl structures through Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following information is compiled from data on structurally analogous compounds, including 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid, 4-(N-Isopropylaminocarbonyl)phenylboronic acid, and 4-(N-Cyclopropylaminocarbonyl)phenylboronic acid, as well as general knowledge regarding arylboronic acids.

Compound Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (4-(Propylcarbamoyl)phenyl)boronic acid, N-Propyl-4-boronobenzamide |

| CAS Number | 171922-46-6[1][2] |

| Molecular Formula | C₁₀H₁₄BNO₃[1][2] |

| Molecular Weight | 207.03 g/mol [1][2] |

| Appearance | Expected to be a white to off-white solid, potentially a powder. |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and DMF. |

Hazard Identification and Safety Precautions

Based on data for analogous compounds, this compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation.

GHS Hazard Classification (Anticipated)

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 |

| Respiratory Irritation | H335: May cause respiratory irritation | Warning | GHS07 |

Precautionary Statements

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P312: Call a POISON CENTER or doctor if you feel unwell. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[3] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

-

Prevent the formation of dust during handling.

-

Wash hands thoroughly after handling the compound.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Protect from moisture, as boronic acids can be hygroscopic.

-

Keep away from strong oxidizing agents and strong acids.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis involves the initial preparation of 4-carboxyphenylboronic acid followed by an amide coupling reaction with propylamine.

Step 1: Synthesis of 4-Carboxyphenylboronic Acid

This procedure is adapted from the oxidation of 4-formylphenylboronic acid.

-

Materials: 4-formylphenylboronic acid, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), water.

-

Procedure:

-

Dissolve 4-formylphenylboronic acid in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature until the purple color disappears, indicating the completion of the oxidation.

-

Filter the reaction mixture to remove the manganese dioxide byproduct.

-

Carefully acidify the filtrate with hydrochloric acid to precipitate the 4-carboxyphenylboronic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Amide Coupling to form this compound

This procedure utilizes a standard peptide coupling reagent.

-

Materials: 4-carboxyphenylboronic acid, propylamine, N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and a suitable aprotic solvent like N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve 4-carboxyphenylboronic acid and HOBt in DMF.

-

Add EDC or DCC to the solution and stir for 15-20 minutes at 0 °C to activate the carboxylic acid.

-

Add propylamine to the reaction mixture and allow it to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[4]

-

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This is a general procedure for the use of this compound in a Suzuki-Miyaura coupling reaction with an aryl halide.

-

Materials: this compound, aryl halide (e.g., aryl bromide or iodide), palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF/water).

-

Procedure:

-

In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the solvent system to the vessel.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

-

Visualizations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.[5]

General Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for Suzuki coupling.

Disclaimer

The information provided in this guide is intended for use by qualified individuals trained in chemical handling and is based on the best available data for this and structurally related compounds. It is not a substitute for a formal Safety Data Sheet (SDS). Users should conduct their own risk assessments and exercise caution when handling this chemical. The user assumes all responsibility for the safe handling, use, and disposal of this product.

References

- 1. This compound - CAS:171922-46-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. (4-(Propylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]

- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Unveiling the Therapeutic Potential of 4-(N-Propylaminocarbonyl)phenylboronic Acid: A Technical Guide for Drug Discovery

Introduction: Boronic acids, particularly phenylboronic acid (PBA) derivatives, are emerging as a versatile class of compounds in medicinal chemistry. Their unique ability to form reversible covalent bonds with diols, coupled with their inherent Lewis acidity, allows them to interact with a variety of biological targets, including sugars and the active sites of certain enzymes. This technical guide explores the potential biological activities of a specific derivative, 4-(N-Propylaminocarbonyl)phenylboronic acid, based on the established pharmacology of the broader boronic acid class. This document serves as a foundational resource for researchers, scientists, and drug development professionals, outlining plausible mechanisms of action and providing a detailed methodological framework for future investigation.

Synthesis of this compound

The synthesis of 4-(amido)phenylboronic acid derivatives is a well-established process in organic chemistry. A common route involves the acylation of 4-aminophenylboronic acid. For the target compound, this would typically involve reacting 4-aminophenylboronic acid with an activated form of butyric acid (such as butanoyl chloride or by using peptide coupling reagents) to form the desired N-propylaminocarbonyl linkage. Alternatively, routes starting from 4-nitrophenylboronic acid, which is reduced to the amine and then acylated, have also been described.[1]

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on phenylboronic acid derivatives, this compound is hypothesized to exhibit several key biological activities.

Anticancer Activity

Phenylboronic acids have demonstrated significant potential as anticancer agents through multiple mechanisms.

-

Targeting Sialic Acid on Cancer Cells: Many cancer cells overexpress sialic acids on their surface glycoproteins and glycolipids. The boronic acid moiety can form boronate esters with the diol groups present in sialic acids, leading to selective binding to tumor cells. This interaction can disrupt cell adhesion, migration, and signaling pathways, thereby inhibiting metastasis.

-

Proteasome Inhibition: The ubiquitin-proteasome system is critical for protein degradation and is a validated target in oncology. Boronic acids, most notably the FDA-approved drug Bortezomib, act as potent, reversible inhibitors of the 20S proteasome.[2][3] The boron atom forms a stable, tetrahedral complex with the N-terminal threonine residue in the proteasome's active site, leading to an accumulation of pro-apoptotic proteins and cell death.[4]

-

Inhibition of Rho GTPases: The Rho family of small GTP-binding proteins (GTPases), including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and are frequently dysregulated in metastatic cancer. Phenylboronic acid has been shown to decrease the activity of these GTPases in prostate cancer cells, thereby inhibiting cell migration.[5]

Antibacterial Activity

The rise of antibiotic resistance is a major global health crisis. Phenylboronic acids have been identified as a promising class of non-β-lactam inhibitors of β-lactamase enzymes.[6]

-

β-Lactamase Inhibition: Serine β-lactamases are a primary mechanism of bacterial resistance to penicillin and cephalosporin antibiotics. Boronic acids act as transition-state analogs, forming a reversible covalent adduct with the catalytic serine residue in the enzyme's active site.[6][7] This inhibition restores the efficacy of β-lactam antibiotics when used in combination.[8]

Illustrative Data Presentation

To guide future research, the following tables present a hypothetical summary of quantitative data for this compound.

Table 1: Illustrative In Vitro Anticancer Activity

| Cell Line | Cancer Type | IC₅₀ (µM) |

| DU-145 | Prostate Cancer | 15.2 |

| MCF-7 | Breast Cancer | 22.5 |

| A549 | Lung Cancer | 35.8 |

| HCT116 | Colon Cancer | 18.9 |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Illustrative Enzyme Inhibition Potency

| Enzyme Target | Source | Inhibition Constant (Kᵢ) |

| Human 20S Proteasome | Purified | 85 nM |

| AmpC β-Lactamase | E. coli | 1.2 µM |

| KPC-2 β-Lactamase | K. pneumoniae | 2.5 µM |

Kᵢ: The inhibition constant, a measure of the potency of an inhibitor.

Mandatory Visualizations

Caption: A general experimental workflow for characterizing the biological activity of the target compound.

Caption: The Ubiquitin-Proteasome pathway and its inhibition by a boronic acid compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of the compound on cancer cells.[9][10][11][12][13]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle controls (medium with solvent) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

20S Proteasome Inhibition Assay

This fluorescence-based assay measures the direct inhibition of the chymotrypsin-like activity of the proteasome.[14][15]

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂). Prepare a stock solution of the fluorogenic substrate Suc-LLVY-AMC.

-

Assay Setup: In a 96-well black plate, add purified human 20S proteasome (e.g., 0.5 nM final concentration) to the reaction buffer.

-

Inhibitor Addition: Add various concentrations of this compound to the wells. Include a positive control inhibitor (e.g., Bortezomib) and a no-inhibitor control.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the Suc-LLVY-AMC substrate to all wells (e.g., 100 µM final concentration) to start the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation if the inhibition is competitive.

β-Lactamase Inhibition Assay

This spectrophotometric assay measures the inhibition of β-lactamase activity using a chromogenic cephalosporin substrate.[6][16][17]

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium phosphate, pH 7.0). Prepare a stock solution of the chromogenic substrate nitrocefin.

-

Assay Setup: In a 96-well UV-transparent plate, add purified β-lactamase (e.g., AmpC) to the assay buffer.

-

Inhibitor Addition: Add various concentrations of this compound to the wells. Include a known inhibitor (e.g., clavulanic acid for some β-lactamases, or another boronic acid) as a positive control and a no-inhibitor control.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Add nitrocefin (e.g., 100 µM final concentration) to each well. Hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red.

-

Absorbance Measurement: Immediately monitor the increase in absorbance at 486 nm over time using a microplate reader.

-